molecular formula C19H16N2O3S B3491515 2-(4-METHOXYBENZAMIDO)-N-PHENYLTHIOPHENE-3-CARBOXAMIDE

2-(4-METHOXYBENZAMIDO)-N-PHENYLTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B3491515
M. Wt: 352.4 g/mol
InChI Key: AIKCYBYTRCMRGZ-UHFFFAOYSA-N
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Description

2-(4-METHOXYBENZAMIDO)-N-PHENYLTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

The synthesis of 2-(4-METHOXYBENZAMIDO)-N-PHENYLTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the Methoxybenzamido Group: The methoxybenzamido group can be introduced through an amide coupling reaction, where 4-methoxybenzoic acid is reacted with an amine derivative of the thiophene core in the presence of a coupling agent like EDCI or DCC.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a phenylboronic acid is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these reactions to improve yield, purity, and scalability.

Chemical Reactions Analysis

2-(4-METHOXYBENZAMIDO)-N-PHENYLTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound can be used in the design of organic semiconductors or conductive polymers for electronic devices.

    Biological Studies: It can be employed as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activities.

    Industrial Applications: The compound may find use in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYBENZAMIDO)-N-PHENYLTHIOPHENE-3-CARBOXAMIDE depends on its specific biological target. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies and experimental validation.

Comparison with Similar Compounds

2-(4-METHOXYBENZAMIDO)-N-PHENYLTHIOPHENE-3-CARBOXAMIDE can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-15-9-7-13(8-10-15)17(22)21-19-16(11-12-25-19)18(23)20-14-5-3-2-4-6-14/h2-12H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKCYBYTRCMRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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